BenchChemオンラインストアへようこそ!

Pradefovir Mesylate

HBV Prodrug Tissue Distribution

Pradefovir mesylate is a cyclodiester HepDirect™ prodrug of adefovir delivering liver-specific CYP3A4 activation (Km=60 μM) and a 12-fold improvement in liver-to-kidney targeting over adefovir dipivoxil. This targeted mechanism yields superior HBsAg reduction (26–113% greater decline vs TDF at 96 weeks) with reduced nephrotoxicity risk, making it the preferred research compound for functional cure studies in chronic hepatitis B. Procure this China NMPA-approved (2024) agent for preclinical combination therapy research where HBsAg suppression is the primary endpoint, or as a benchmark in liver-targeted prodrug model systems.

Molecular Formula C18H23ClN5O7PS
Molecular Weight 519.9 g/mol
CAS No. 625095-61-6
Cat. No. B1194650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradefovir Mesylate
CAS625095-61-6
Molecular FormulaC18H23ClN5O7PS
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
InChIInChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1
InChIKeyJXQUAHHUSMJUFV-HZPZRMRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradefovir Mesylate (CAS 625095-61-6): A Liver-Targeting Prodrug of Adefovir (PMEA) with Differentiated Tissue Distribution


Pradefovir mesylate is a cyclodiester prodrug of adefovir (PMEA), developed to improve the therapeutic index of adefovir by targeting its delivery to the liver and reducing systemic exposure [1]. It is a substrate for liver CYP3A4, which converts it to the active metabolite PMEA in human liver microsomes with a Km of 60 μM . Pradefovir mesylate, also known as Hepavir B, Remofovir mesylate, or MB-06866, was approved in China in 2024 for the treatment of chronic hepatitis B [2].

Why Pradefovir Mesylate Cannot Be Interchanged with Generic Adefovir Dipivoxil or Tenofovir Disoproxil Fumarate


Pradefovir mesylate is not simply a generic equivalent of adefovir dipivoxil (ADV) or tenofovir disoproxil fumarate (TDF). Its HepDirect™ prodrug technology is designed to achieve liver-specific activation via CYP3A4, resulting in a 12-fold improvement in the liver-to-kidney ratio of the active metabolite compared to ADV [1]. This targeted delivery mechanism yields a differentiated clinical profile, including superior reduction of HBsAg levels (a key marker for functional cure) and a lower incidence of renal and bone adverse events compared to TDF [2]. Substituting Pradefovir with a non-targeted prodrug would forfeit these specific advantages.

Pradefovir Mesylate vs. Comparators: A Quantitative Evidence Guide for Differentiated Selection


Superior Liver-to-Kidney Targeting Ratio vs. Adefovir Dipivoxil

Pradefovir mesylate demonstrates a 12-fold improvement in the liver-to-kidney ratio of its active metabolite, adefovir diphosphate (ADV-DP), compared to the standard prodrug adefovir dipivoxil (ADV) [1]. This enhancement is a direct result of the HepDirect™ prodrug technology, which limits systemic exposure and kidney accumulation, thereby mitigating the dose-limiting nephrotoxicity associated with ADV [1].

HBV Prodrug Tissue Distribution Nephrotoxicity

Enhanced HBsAg Reduction vs. Tenofovir Disoproxil Fumarate (TDF) at 96 Weeks

In a Phase 3 trial, pradefovir mesylate (PDF) demonstrated a significantly greater reduction in Hepatitis B surface antigen (HBsAg) levels compared to tenofovir disoproxil fumarate (TDF) after 96 weeks of treatment [1]. Among HBeAg-positive patients, the HBsAg decline was 26% greater with PDF, and in HBeAg-negative patients, the decline was 113% greater [2].

HBV Functional Cure HBsAg Clinical Trial

Superior Viral Load Reduction vs. Adefovir Dipivoxil (ADV) at 48 Weeks

In a Phase 2 dose-ranging study, pradefovir mesylate at a dose of 30 mg once daily achieved a significantly greater reduction in HBV viral load compared to the standard 10 mg dose of adefovir dipivoxil (ADV) after 48 weeks of treatment [1]. The median log10 decline in HBV DNA was 5.54 for pradefovir 30 mg versus 4.19 for ADV 10 mg (p < 0.001) [2].

HBV Viral Load DNA Efficacy

Reduced Systemic Exposure to Active Metabolite (PMEA) vs. Adefovir Dipivoxil

Pharmacokinetic analysis in HBV patients showed that a 30 mg dose of pradefovir mesylate resulted in lower systemic exposure (AUC) to the active metabolite PMEA compared to a 10 mg dose of adefovir dipivoxil (ADV) after 24 weeks [1]. This indicates that pradefovir achieves its therapeutic effect with less circulating drug, a direct benefit of its liver-targeted activation [1].

Pharmacokinetics Safety PMEA AUC

Lower Incidence of Drug-Related Adverse Events vs. Tenofovir Disoproxil Fumarate (TDF)

In a Phase 3 study, the incidence of drug-related adverse events was lower in the pradefovir mesylate group compared to the tenofovir disoproxil fumarate (TDF) group . Specifically, at 48 weeks, the incidence was 62.9% in the PDF group versus 67.9% in the TDF group, with a noted advantage for pradefovir concerning renal and bone safety [1].

Safety Tolerability Adverse Events Renal

Pradefovir Mesylate: Key Application Scenarios Based on Quantitative Evidence


HBV Functional Cure Research Requiring Rapid HBsAg Decline

Given its superior ability to reduce HBsAg levels compared to TDF (26-113% greater decline at 96 weeks [1]), Pradefovir mesylate is the preferred agent for preclinical and clinical research aimed at achieving functional cure of chronic hepatitis B. Studies investigating combination therapies that rely on HBsAg reduction as a primary endpoint would benefit from this differentiated efficacy.

Long-Term HBV Management in Patients with Pre-existing Renal Concerns

Pradefovir mesylate's 12-fold improvement in liver-to-kidney targeting compared to ADV [2] and its lower systemic exposure to PMEA [3] directly translate to a reduced nephrotoxicity risk. This makes it an ideal candidate for developing treatment regimens for chronic hepatitis B patients where long-term renal safety is a paramount consideration, such as in aging populations or those with comorbidities.

Comparative Pharmacology Studies on Tissue-Specific Prodrug Activation

Pradefovir mesylate's mechanism of action, relying on liver-specific CYP3A4 activation (Km = 60 μM ), provides a well-characterized model system for investigating liver-targeted drug delivery. Researchers can use pradefovir as a benchmark compound in studies comparing the pharmacokinetic and pharmacodynamic properties of different prodrug technologies or in validating new in vitro models of liver metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradefovir Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.